molecular formula C12H12BrNO4 B8522128 5-(3-Amino-2-hydroxy-5-methyl-phenyl)-furan-2-carboxylic acid hydrobromide

5-(3-Amino-2-hydroxy-5-methyl-phenyl)-furan-2-carboxylic acid hydrobromide

Cat. No. B8522128
M. Wt: 314.13 g/mol
InChI Key: FDFORHCNPUBQTA-UHFFFAOYSA-N
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Patent
US08367710B2

Procedure details

5-(3-Amino-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid 46b (248 mg, 1 mmol) was dissolved in 20 mL of dichloromethane followed by dropwise addition of a solution of boron tribromide in dichloromethane (3 mL, 1 mmol/L). The reaction mixture was reacted at room temperature for 2 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was concentrated under reduced pressure. The resulting residue was washed with ethyl acetate (50 mL×3) and dried to obtain the title compound 5-(3-amino-2-hydroxy-5-methyl-phenyl)-furan-2-carboxylic acid hydrobromide 46c (172 mg, yield 54.7%) as a white solid.
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([O:17]C)=[C:4]([C:9]2[O:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1.B(Br)(Br)[Br:20]>ClCCl>[BrH:20].[NH2:1][C:2]1[C:3]([OH:17])=[C:4]([C:9]2[O:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
248 mg
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C)C1=CC=C(O1)C(=O)O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting residue was washed with ethyl acetate (50 mL×3)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Br.NC=1C(=C(C=C(C1)C)C1=CC=C(O1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 172 mg
YIELD: PERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.